molecular formula C9H11ClO3 B090739 Ethyl 5-(1-chloroethyl)furan-2-carboxylate CAS No. 18744-04-2

Ethyl 5-(1-chloroethyl)furan-2-carboxylate

Cat. No. B090739
CAS RN: 18744-04-2
M. Wt: 202.63 g/mol
InChI Key: CZUXQEZYMQSOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(1-chloroethyl)furan-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CEF or Chloroethyl Furan Carboxylate and is a synthetic intermediate that is widely used in the production of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Ethyl 5-(1-chloroethyl)furan-2-carboxylate has been extensively studied for its potential applications in the synthesis of various organic compounds. It is commonly used as a starting material for the synthesis of furan-based pharmaceuticals, such as antihistamines, anti-inflammatory agents, and antifungal drugs. Additionally, this compound is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism Of Action

The mechanism of action of Ethyl 5-(1-chloroethyl)furan-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation and pain.

Biochemical And Physiological Effects

Ethyl 5-(1-chloroethyl)furan-2-carboxylate has been shown to have anti-inflammatory and analgesic properties in various animal models. It has also been shown to have antifungal activity against certain strains of fungi. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Ethyl 5-(1-chloroethyl)furan-2-carboxylate in lab experiments is its high yield and purity. This compound can be synthesized in large quantities with minimal by-products, making it an ideal starting material for various organic syntheses. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and safety precautions during its handling and storage.

Future Directions

There are several future directions for the research on Ethyl 5-(1-chloroethyl)furan-2-carboxylate. One potential area of study is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound. This can lead to the development of new drugs and agrochemicals that are more effective and have fewer side effects. Finally, the potential toxicity of Ethyl 5-(1-chloroethyl)furan-2-carboxylate should be further investigated to ensure its safe handling and use in various applications.

Synthesis Methods

The synthesis of Ethyl 5-(1-chloroethyl)furan-2-carboxylate involves the reaction of ethyl acetoacetate with 1,3-dichloropropane in the presence of sodium ethoxide. The resulting product is then treated with furfural in the presence of sodium ethoxide to obtain Ethyl 5-(1-chloroethyl)furan-2-carboxylate. This synthetic method has been optimized to produce high yields of the compound with minimal by-products.

properties

CAS RN

18744-04-2

Product Name

Ethyl 5-(1-chloroethyl)furan-2-carboxylate

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

ethyl 5-(1-chloroethyl)furan-2-carboxylate

InChI

InChI=1S/C9H11ClO3/c1-3-12-9(11)8-5-4-7(13-8)6(2)10/h4-6H,3H2,1-2H3

InChI Key

CZUXQEZYMQSOAN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(O1)C(C)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C(C)Cl

synonyms

ETHYL 5-(1-CHLOROETHYL)-2-FUROATE

Origin of Product

United States

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